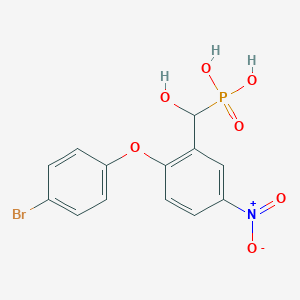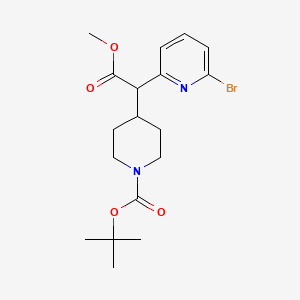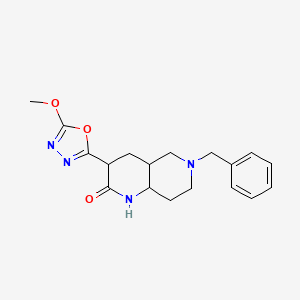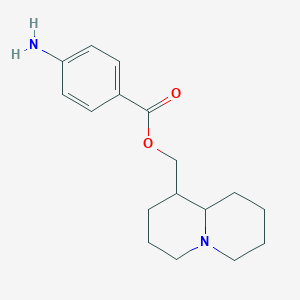
2H-Quinolizine-1-methanol, octahydro-, 4-aminobenzoate (ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Quinolizine-1-methanol, octahydro-, 4-aminobenzoate (ester) is a chemical compound with a complex structure that includes a quinolizine core, a methanol group, and an aminobenzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Quinolizine-1-methanol, octahydro-, 4-aminobenzoate (ester) typically involves multiple steps, starting with the formation of the quinolizine core. This can be achieved through the hydrogenation of quinoline derivatives under specific conditions. The methanol group is then introduced via a nucleophilic substitution reaction, followed by the esterification with 4-aminobenzoic acid to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure hydrogenation reactors and specialized catalysts to ensure efficient and high-yield synthesis. The process is optimized to minimize by-products and maximize the purity of the final product.
化学反应分析
Types of Reactions
2H-Quinolizine-1-methanol, octahydro-, 4-aminobenzoate (ester) can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinolizine core can be reduced further to form more saturated derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various ester derivatives.
科学研究应用
2H-Quinolizine-1-methanol, octahydro-, 4-aminobenzoate (ester) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2H-Quinolizine-1-methanol, octahydro-, 4-aminobenzoate (ester) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinolizine core can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The ester group can also undergo hydrolysis, releasing active metabolites that further contribute to its effects.
相似化合物的比较
Similar Compounds
Lupinine: A similar compound with a quinolizine core but lacking the methanol and ester groups.
Epilupinine: Another stereoisomer of lupinine with different biological activity.
Uniqueness
2H-Quinolizine-1-methanol, octahydro-, 4-aminobenzoate (ester) is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.
属性
分子式 |
C17H24N2O2 |
|---|---|
分子量 |
288.4 g/mol |
IUPAC 名称 |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 4-aminobenzoate |
InChI |
InChI=1S/C17H24N2O2/c18-15-8-6-13(7-9-15)17(20)21-12-14-4-3-11-19-10-2-1-5-16(14)19/h6-9,14,16H,1-5,10-12,18H2 |
InChI 键 |
SOGHCSKBULRSRK-UHFFFAOYSA-N |
规范 SMILES |
C1CCN2CCCC(C2C1)COC(=O)C3=CC=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[18-[8-Chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadecan-4-yl]-[(2,6-difluorophenyl)methyl]phosphinic acid](/img/structure/B12299027.png)

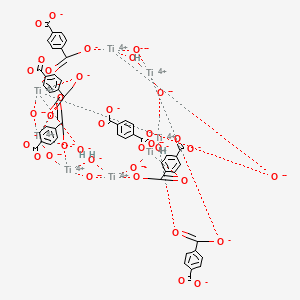
![[5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12299042.png)

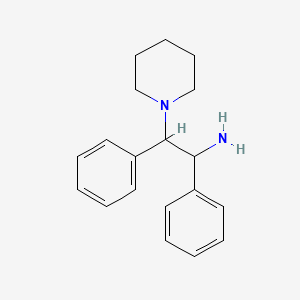
![N-[[4-[Bis(2-chloroethyl)amino]phenyl]acetyl]-L-methionine ethyl ester](/img/structure/B12299070.png)

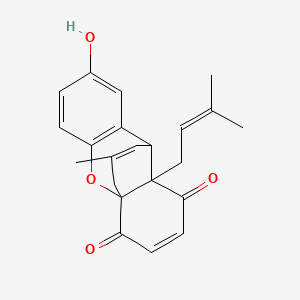
![N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide](/img/structure/B12299089.png)
